N-Benzylmaleamic acid N-Benzylmaleamic acid
Brand Name: Vulcanchem
CAS No.: 15329-69-8
VCID: VC21031510
InChI: InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)
SMILES: C1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

N-Benzylmaleamic acid

CAS No.: 15329-69-8

Cat. No.: VC21031510

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylmaleamic acid - 15329-69-8

Specification

CAS No. 15329-69-8
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 4-(benzylamino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)
Standard InChI Key BHWGQIYJCMMSNM-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)/C=C\C(=O)O
SMILES C1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C=CC(=O)O

Introduction

Chemical Structure and Properties

N-Benzylmaleamic acid (CAS: 15329-69-8) is characterized by its molecular formula C₁₁H₁₁NO₃ and molecular weight of 205.213 g/mol . The IUPAC name for this compound is (Z)-4-(benzylamino)-4-oxobut-2-enoic acid . The structure consists of a benzyl group attached to an amide nitrogen, which is connected to a maleic acid moiety featuring a carbon-carbon double bond.

The physical and chemical properties of N-Benzylmaleamic acid are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.213 g/mol
Melting Point136°C to 138°C
CAS Registry Number15329-69-8
InChI KeyBHWGQIYJCMMSNM-SREVYHEPSA-N
SMILES NotationC1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Physical AppearanceWhite to off-white solid

The compound contains both carboxylic acid and amide functional groups, giving it interesting amphoteric properties and making it versatile for various chemical transformations . The presence of the carbon-carbon double bond in the maleic acid portion of the molecule provides a reactive site for addition reactions, particularly important in its conversion to cyclic imides.

Synthesis Methods

Classical Synthesis

The most common method for synthesizing N-Benzylmaleamic acid involves the direct reaction of maleic anhydride with benzylamine. This nucleophilic addition reaction occurs readily under mild conditions and results in the ring-opening of the anhydride to form the maleamic acid .

The reaction typically proceeds as follows:

  • Maleic anhydride is dissolved in an appropriate solvent (commonly dimethylformamide or toluene)

  • Benzylamine is added dropwise at controlled temperature (usually room temperature or slightly cooled)

  • The reaction mixture is stirred for a defined period, allowing complete conversion

  • The product is isolated by precipitation, filtration, and purification steps

This synthetic route is favored due to its simplicity, high yields, and the mild reaction conditions required . The reaction proceeds with high regioselectivity, forming the thermodynamically favored product where the benzylamine adds to the more electrophilic carbonyl of the anhydride.

Green Chemistry Approaches

Recent advances in sustainable chemistry have led to the development of environmentally friendly methods for synthesizing N-Benzylmaleamic acid. One notable approach utilizes vegetable oils and waxes as reaction media instead of traditional organic solvents . This method offers several advantages:

  • Reduction in the use of toxic and petroleum-based solvents

  • Higher yields under milder reaction conditions

  • Possibility of reusing the reaction medium multiple times

  • Lower energy consumption during the synthesis process

As described in research by Beilstein Journals, reactions conducted in sunflower seed oil, olive oil, oleic acid, and lauryl myristate have demonstrated good success in similar transformations involving maleic anhydride derivatives . This green chemistry approach aligns with contemporary efforts to develop more sustainable synthetic methodologies.

Conversion to N-Benzylmaleimide

Dehydration Process

N-Benzylmaleamic acid serves as the primary precursor for the synthesis of N-Benzylmaleimide through a dehydration process. This transformation is typically accomplished by treating N-Benzylmaleamic acid with dehydrating agents such as acetic anhydride in the presence of sodium acetate .

The general procedure involves:

  • Mixing N-Benzylmaleamic acid with acetic anhydride and anhydrous sodium acetate

  • Heating the mixture (typically at 80-90°C) to promote cyclization

  • Removing water generated during the reaction

  • Isolation and purification of N-Benzylmaleimide

The cyclization reaction involves the intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid group, forming a cyclic imide with the elimination of water . This process transforms the open-chain maleamic acid into the cyclic maleimide structure.

Alternative Methods

Alternative methods for converting N-Benzylmaleamic acid to N-Benzylmaleimide include:

  • Using sulfuric acid as a catalyst, as described in a patent for maleimide preparation:
    "180 ml of toluene and 2.0 ml of cone, sulfuric acid were further added to the reaction mixture and reacted at 90°C for 3 hours with stirring."

  • Employing microwave irradiation to facilitate faster and more efficient cyclization

  • Utilizing other dehydrating agents such as phosphorus pentoxide or thionyl chloride

The resulting N-Benzylmaleimide product (CAS: 1631-26-1) has a molecular formula of C₁₁H₉NO₂ with a molecular weight of 187.19 g/mol, and typically appears as a white to off-white crystalline solid with a melting point of approximately 70°C .

Applications in Organic Synthesis

As a Synthetic Intermediate

N-Benzylmaleamic acid serves as a valuable synthetic intermediate in organic chemistry, particularly in the preparation of:

  • Maleimide derivatives: As discussed above, it is the key precursor to N-Benzylmaleimide, which has applications in polymer chemistry and pharmaceutical synthesis

  • Sulfonamide derivatives: N-Benzylmaleamic acid can be converted to sulfonyl chlorides, which then react with amines to form biologically active sulfonamides

  • Heterocyclic compounds: It participates in the synthesis of complex nitrogen-containing heterocycles through various cyclization reactions

In Diels-Alder Reactions

The maleamic acid moiety in N-Benzylmaleamic acid makes it an excellent dienophile for Diels-Alder reactions. Recent research has highlighted the application of such compounds in tandem acylation/Diels-Alder reactions for the synthesis of complex polycyclic structures:

"The 100% atom-economical tandem Diels–Alder reaction between aminofuranes and maleic anhydride can be carried out successfully in vegetable oils and waxes."

These reactions are particularly valuable for constructing complex molecular frameworks found in natural products and pharmaceutically active compounds. The stereospecific nature of the Diels-Alder reaction allows for the controlled formation of multiple stereocenters in a single transformation.

Biological Activity

Antimicrobial Properties

Compounds derived from N-Benzylmaleamic acid have demonstrated significant biological activities, particularly antimicrobial properties. Research has shown that various maleimide derivatives synthesized from N-Benzylmaleamic acid exhibit antibacterial and antifungal activities against common pathogens:

"Microbiological activity of the prepared compounds against two types of bacteria (Staphylococcus aureus and Klebsiella pneumonia) and (Candida albicans) fungi were evaluated and the results showed that these compounds have good antibacterial and good antifungal activities."

This antimicrobial activity makes these compounds potentially valuable in medicinal chemistry as leads for developing new antimicrobial agents.

Structure-Activity Relationship

The biological activity of N-Benzylmaleamic acid derivatives appears to be influenced by several structural features:

  • The presence of the maleimide core, which can act as a Michael acceptor for biological nucleophiles

  • The benzyl group, which may enhance membrane permeability and contribute to binding interactions

  • Additional functional groups (such as sulfonamides) that can be introduced to enhance specific biological activities

These structure-activity relationships provide a basis for the rational design of new bioactive compounds based on the N-Benzylmaleamic acid scaffold.

Comparison with Related Compounds

N-Benzylmaleamic acid belongs to a family of maleamic acids, each with distinctive properties and applications. A comparison with similar compounds highlights the unique characteristics of N-Benzylmaleamic acid:

CompoundStructure FeaturesKey DifferencesApplications
N-Benzylmaleamic acidBenzyl group attached to amide nitrogenEnhanced stability due to benzyl groupPrecursor to N-Benzylmaleimide, synthetic intermediate
N-Phenylmaleamic acidPhenyl group directly attached to nitrogenMore rigid structure, different electronic propertiesSimilar applications, different reactivity profiles
N-Methylmaleamic acidMethyl group attached to nitrogenSmaller substituent, different steric propertiesSimpler structure, different physical properties
N-Cyclohexylmaleamic acidCyclohexyl group attached to nitrogenAliphatic character, different solubilityPrecursor to N-cyclohexylmaleimide

The benzyl group in N-Benzylmaleamic acid provides a balance of steric bulk and electronic effects that distinguishes it from other maleamic acids, influencing its physical properties, reactivity, and applications in synthesis .

Current Research and Future Perspectives

Sustainable Synthesis

Current research on N-Benzylmaleamic acid and related compounds is increasingly focused on developing more sustainable synthetic methodologies. The use of renewable solvents, as described in the Beilstein Journal article, represents a significant advancement:

"The results obtained in this study demonstrate the potential of vegetable oils and their renewable materials to provide a reaction medium that is more sustainable than conventional organic solvents in cascade Diels–Alder reactions and can be used repeatedly without significant degradation."

This trend toward green chemistry is likely to continue, with further innovations in solvent selection, catalysis, and process intensification for the synthesis of N-Benzylmaleamic acid and its derivatives.

Expanding Applications

The versatility of N-Benzylmaleamic acid suggests several promising directions for future research:

  • Development of new polymeric materials based on N-Benzylmaleimide derivatives

  • Exploration of novel pharmaceutical applications, particularly in the area of antimicrobial agents

  • Application in click chemistry and bioconjugation due to the reactivity of the maleimide functionality

  • Investigation of catalytic applications, particularly in asymmetric synthesis

As synthetic methodologies continue to advance, the accessibility and versatility of N-Benzylmaleamic acid are likely to expand its applications across multiple fields of chemistry.

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